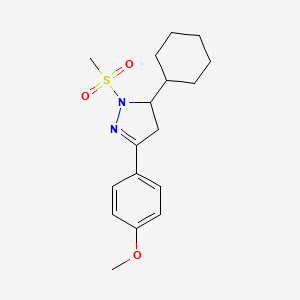![molecular formula C14H12FN3S B7467970 N-[2-(4-fluorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7467970.png)
N-[2-(4-fluorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-fluorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine is a chemical compound that has been synthesized for scientific research purposes. It is a member of the thienopyrimidine family and has been studied for its potential use in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine is not fully understood. However, it has been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation and inflammation, including COX-2, MMP-9, and NF-κB. It has also been shown to modulate the activity of several neurotransmitters, including dopamine and acetylcholine.
Biochemical and Physiological Effects:
N-[2-(4-fluorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation by suppressing the production of pro-inflammatory cytokines. In addition, it has been shown to improve cognitive function by modulating the activity of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2-(4-fluorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine in lab experiments is its potential as a therapeutic agent for various diseases. It has been shown to have anti-tumor and anti-inflammatory activity, as well as potential for the treatment of neurological disorders. However, one of the limitations of using this compound is its lack of specificity for certain enzymes and neurotransmitters, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on N-[2-(4-fluorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action and identify specific targets for its activity. Additionally, research could focus on developing more specific analogs of this compound to improve its effectiveness and reduce potential side effects.
Métodos De Síntesis
The synthesis of N-[2-(4-fluorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine involves a multi-step process that begins with the reaction of 4-fluoroacetophenone with thiourea to form 4-fluorophenylthiourea. This intermediate is then reacted with ethyl bromoacetate to form ethyl 2-(4-fluorophenyl)ethylthiocarbamate. The final step involves the reaction of this intermediate with 2-chloro-4,5-dimethylthiazole to form the desired product.
Aplicaciones Científicas De Investigación
N-[2-(4-fluorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been found to have anti-tumor activity in several cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3S/c15-11-3-1-10(2-4-11)5-7-16-13-12-6-8-19-14(12)18-9-17-13/h1-4,6,8-9H,5,7H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOSRQJYBCDNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=C3C=CSC3=NC=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-chloro-2-methylphenyl)-5-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-2-carboxamide](/img/structure/B7467896.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7467902.png)
![3-cyclopropyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7467910.png)
![N-(1,3-benzodioxol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7467911.png)




![1-[4-Methoxy-3-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]ethanone](/img/structure/B7467950.png)



